N-[3-[(5-bromo-3-chloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]-2-furancarboxamide
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Overview
Description
N-[3-[(5-bromo-3-chloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
- The compound's structural characteristics, particularly its hydrogen bonding patterns, were studied in enaminones with similar structures. These studies are crucial for understanding the molecular conformation and intermolecular interactions of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Reactions
- Research has been conducted on the synthesis of N-substituted 3-amino-2-cyclohexen-1-ones, a category to which this compound belongs. These studies provide insights into the chemical reactions and synthesis pathways of such compounds (Jirkovsky, 1974).
Photochemical Reactions
- The photochemical behavior of compounds similar to the one has been investigated. This research is essential for understanding how such compounds react under light exposure, which has implications for their use in photo-responsive materials (Nishio, Asai, & Miyazaki, 2000).
Crystal Structure and Molecular Interactions
- The crystal structure and molecular interactions of compounds with a similar structure have been explored. This research aids in understanding the molecular arrangement and potential applications of such compounds in material science (Özer, Arslan, VanDerveer, & Külcü, 2009).
Synthesis and Antimicrobial Activity
- Studies on the synthesis and antimicrobial activity of derivatives of similar compounds have been performed. These studies are significant for exploring potential pharmaceutical applications (Ramadan & El‐Helw, 2018).
Vibrational Spectral and Nonlinear Optical Studies
- Vibrational spectral and nonlinear optical studies of similar compounds have been conducted. This research is crucial for understanding the electronic properties and potential applications in optoelectronics (Sun et al., 2013).
Properties
Molecular Formula |
C18H12BrClN2O3 |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
N-[3-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrClN2O3/c19-15-8-12(20)7-11(17(15)23)10-21-13-3-1-4-14(9-13)22-18(24)16-5-2-6-25-16/h1-10,23H,(H,22,24) |
InChI Key |
QWMBWLLSPJNPDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)Cl)Br)O)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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